molecular formula C8H4F4O B1303261 3-Fluoro-2-(trifluoromethyl)benzaldehyde CAS No. 924817-93-6

3-Fluoro-2-(trifluoromethyl)benzaldehyde

Cat. No. B1303261
CAS RN: 924817-93-6
M. Wt: 192.11 g/mol
InChI Key: YYQGKGKDRPRFFV-UHFFFAOYSA-N
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Description

“3-Fluoro-2-(trifluoromethyl)benzaldehyde” is a chemical compound with the molecular formula C8H4F4O . It is a clear slightly yellow liquid . This compound has been used in the synthesis of various other compounds .


Synthesis Analysis

The synthesis of “3-Fluoro-2-(trifluoromethyl)benzaldehyde” involves several steps. In one study, an intermediate was formed by a Pd-catalyzed coupling reaction . Another study mentioned the aldol reaction of this compound with hydroxyacetone in the aldolase antibody 38C2-ionic liquid system .


Molecular Structure Analysis

The molecular structure of “3-Fluoro-2-(trifluoromethyl)benzaldehyde” can be represented as a 2D Mol file or a computed 3D SD file . The exact mass of this compound is 192.01982740 g/mol .


Chemical Reactions Analysis

In terms of chemical reactions, “3-Fluoro-2-(trifluoromethyl)benzaldehyde” has been involved in the aldol reaction with hydroxyacetone .


Physical And Chemical Properties Analysis

“3-Fluoro-2-(trifluoromethyl)benzaldehyde” has a molecular weight of 192.11 g/mol . It has a topological polar surface area of 17.1 Ų and a complexity of 189 . The compound is a clear slightly yellow liquid .

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group, which is present in “3-Fluoro-2-(trifluoromethyl)benzaldehyde”, is a common feature in many FDA-approved drugs . The incorporation of fluorine or fluorine-containing functional groups in drug molecules can significantly affect pharmaceutical growth . For example, the compound (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium 1 was reacted with 4-methylbenzoate 1a and MTBE in the presence of 0.6 N HCl (1.2 equiv) to give intermediate (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium 1b .

Synthesis of Curcumin Analogs

“3-Fluoro-2-(trifluoromethyl)benzaldehyde” has been used in the synthesis of three series of curcumin analogs with mono-carbonyl . Curcumin analogs have been extensively studied for their anti-inflammatory, antioxidant, and anticancer properties.

Synthesis of Diaryl Ether

“3-Fluoro-2-(trifluoromethyl)benzaldehyde” can be employed for the synthesis of diaryl ether . Diaryl ethers are important structural motifs in a variety of natural products, pharmaceuticals, and materials.

Synthesis of 2-(3,5-dimethoxyphenoxy)-6-(trifluoromethyl)benzonitrile

This compound can be synthesized using "3-Fluoro-2-(trifluoromethyl)benzaldehyde" . This compound could potentially be used in the development of new pharmaceuticals.

Synthesis of Substituted Benzo[b]thiophene-2-carboxylates

“3-Fluoro-2-(trifluoromethyl)benzaldehyde” can also be used in the synthesis of substituted benzo[b]thiophene-2-carboxylates . These compounds are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Material Science Applications

The organo-fluorine chemistry, which includes “3-Fluoro-2-(trifluoromethyl)benzaldehyde”, has several applications in material science, including in electronics and catalysis .

Future Directions

The future research directions of “3-Fluoro-2-(trifluoromethyl)benzaldehyde” could involve further exploration of its synthesis methods, chemical reactions, and potential applications . More studies are needed to fully understand its mechanism of action and safety profile .

properties

IUPAC Name

3-fluoro-2-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQGKGKDRPRFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377717
Record name 3-fluoro-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

924817-93-6
Record name 3-fluoro-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-2-(trifluoromethyl)benzaldehyde
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